Chemical structure and properties of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
Chemical structure and properties of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
An In-depth Technical Guide to 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde. As this molecule is not extensively documented in current literature, this document synthesizes information from closely related analogues and established chemical principles to propose its structure, synthesis, properties, and potential applications. The insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge required to explore this promising scaffold.
Molecular Identity and Physicochemical Characteristics
The structural architecture of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is defined by a 1-methyl-1H-indazole core. This core is functionalized with a carbaldehyde group at the C6 position and a 2-methoxyethoxy substituent at the C3 position. The indazole ring system, a bioisostere of indole, is a well-established "privileged scaffold" in medicinal chemistry, known for its role in numerous biologically active compounds.[1][2]
Chemical Structure:
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties for 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is presented below. These values are estimated based on the known properties of its structural analogue, 1-methyl-1H-indazole-6-carbaldehyde, and the additive effects of the 3-(2-methoxyethoxy) group.[3][4][5]
| Property | Predicted Value | Justification / Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Derived from chemical structure. |
| Molecular Weight | 234.25 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature. | Based on the solid form of 1-methyl-1H-indazole-6-carbaldehyde.[3] |
| Boiling Point | > 311.8 °C | Expected to be higher than 1-methyl-1H-indazole-6-carbaldehyde due to increased molecular weight and polarity.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. | Typical for functionalized heterocyclic compounds. |
| Storage | Store at 4°C under an inert atmosphere (e.g., nitrogen). | Recommended for aldehydes and ethers to prevent oxidation and degradation.[3] |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is not explicitly described in the literature. However, a robust and logical synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. The key strategic steps involve the formation of a 3-hydroxy-1-methyl-1H-indazole-6-carbaldehyde intermediate, followed by O-alkylation.
Synthetic Workflow Diagram
The proposed multi-step synthesis is outlined in the following diagram:
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 3-Hydroxy-1-methyl-1H-indazole-6-carbaldehyde (Intermediate E)
The synthesis of a 3-hydroxyindazole is a critical step.[6] This protocol outlines a plausible method starting from a pre-functionalized indazole.
-
Starting Material: 1-Methyl-1H-indazole-6-carbaldehyde (Compound D ).
-
Reagents & Solvents: N-Bromosuccinimide (NBS), Acetic Acid, Sodium Hydroxide (NaOH), Water.
-
Procedure: a. To a solution of 1-methyl-1H-indazole-6-carbaldehyde in acetic acid, add NBS portion-wise at room temperature. b. Stir the reaction mixture for 2-4 hours, monitoring by TLC for the formation of the 3-bromo intermediate. c. Quench the reaction with water and extract the product with ethyl acetate. d. The crude 3-bromo-1-methyl-1H-indazole-6-carbaldehyde is then subjected to nucleophilic substitution with sodium hydroxide in a suitable solvent like DMSO or DMF at elevated temperature (e.g., 100-120 °C). e. Upon completion, the reaction is cooled, acidified, and the precipitated 3-hydroxy-1-methyl-1H-indazole-6-carbaldehyde is collected by filtration. f. Purify the intermediate by recrystallization or column chromatography.
Protocol 2.2.2: Synthesis of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde (Target Molecule F)
This final step involves a Williamson ether synthesis, a classic method for forming ethers.[7][8]
-
Starting Material: 3-Hydroxy-1-methyl-1H-indazole-6-carbaldehyde (Compound E ).
-
Reagents & Solvents: 1-Bromo-2-methoxyethane, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Procedure: a. To a solution of the 3-hydroxyindazole intermediate in anhydrous DMF, add a base such as K₂CO₃ (2-3 equivalents). b. Stir the suspension at room temperature for 30 minutes to form the corresponding alkoxide. c. Add 1-bromo-2-methoxyethane (1.2-1.5 equivalents) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by TLC until the starting material is consumed. e. After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Predicted Spectroscopic Profile
The structural confirmation of 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde would rely on standard spectroscopic techniques. The predicted data below is based on the analysis of similar indazole structures.[9][10][11]
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: A singlet around δ 10.1-10.2 ppm.
-
Aromatic Protons: Three protons on the benzene ring, exhibiting doublet and doublet of doublets patterns in the range of δ 7.5-8.5 ppm. The proton at C7 would likely be the most downfield due to the anisotropic effect of the adjacent aldehyde.
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N-Methyl Group: A singlet at approximately δ 4.0-4.2 ppm.
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2-Methoxyethoxy Group:
-
-OCH₂CH₂OCH₃: A triplet around δ 4.3-4.5 ppm.
-
-OCH₂CH₂OCH₃: A triplet around δ 3.8-3.9 ppm.
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-OCH₃: A singlet around δ 3.4-3.5 ppm.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl: A signal around δ 185-190 ppm.
-
Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range. The C3 carbon bearing the ether linkage would be significantly downfield.
-
N-Methyl Carbon: A signal around δ 35-38 ppm.
-
2-Methoxyethoxy Carbons: Signals around δ 70-72 ppm (-OCH₂-), δ 68-70 ppm (-CH₂O-), and δ 58-60 ppm (-OCH₃).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ion at m/z 235.11.
-
Possible fragmentation patterns would involve the loss of the methoxyethoxy group or the aldehyde function.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
Indazole derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this scaffold.[2] These compounds are particularly prominent as kinase inhibitors.
Rationale for Biological Investigation
The target molecule, 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde, possesses several features that make it an attractive candidate for biological screening:
-
The Indazole Core: Provides a rigid and synthetically tractable scaffold for interaction with biological targets.[12]
-
The 3-Alkoxy Group: Can act as a hydrogen bond acceptor and influence the electronic properties of the ring system. The methoxyethoxy side chain can also provide additional interaction points and improve pharmacokinetic properties like solubility.
-
The 6-Carbaldehyde Group: Serves as a versatile synthetic handle for further library development to explore structure-activity relationships (SAR).[10] It can be readily converted into other functional groups such as amines, alcohols, or used in condensation reactions to build more complex structures.
Given the prevalence of the indazole scaffold in oncology, a primary area of investigation would be its potential as an inhibitor of various protein kinases implicated in cancer progression.
Hypothetical Mechanism of Action: Kinase Inhibition
Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
Caption: Hypothetical binding mode in a kinase ATP pocket.
In this model, the N2 atom of the indazole ring can act as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The benzene portion of the indazole would occupy a hydrophobic pocket, while the substituents at the C3 and C6 positions could be tailored to interact with other regions of the binding site to enhance potency and selectivity.
Conclusion
While 3-(2-methoxyethoxy)-1-methyl-1H-indazole-6-carbaldehyde is a novel chemical entity, its structural components suggest significant potential as a building block in medicinal chemistry. This guide provides a robust, literature-supported framework for its synthesis, characterization, and potential biological applications. The proposed synthetic route is logical and relies on well-established chemical transformations. The predicted properties and spectroscopic data offer a baseline for the characterization of this molecule. Researchers are encouraged to use this guide as a starting point for the synthesis and exploration of this and related indazole derivatives in the pursuit of new therapeutic agents.
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